
4'-Azetidinomethyl-3,4-dimethylbenzophenone
Description
4'-Azetidinomethyl-3,4-dimethylbenzophenone (IUPAC: (3-(Azetidin-1-ylmethyl)phenyl)(3,4-dimethylphenyl)methanone) is a benzophenone derivative featuring a unique azetidine moiety. Its structure comprises two aromatic rings: one substituted with 3,4-dimethyl groups and the other with an azetidinomethyl group (a four-membered saturated ring containing one nitrogen atom attached via a methylene linker) .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-4-7-18(12-15(14)2)19(21)17-8-5-16(6-9-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUKFSBAKYEOEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642807 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-69-9 | |
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-3,4-dimethylbenzophenone typically involves the reaction of 3,4-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the azetidinomethyl group .
Industrial Production Methods
Industrial production methods for 4’-Azetidinomethyl-3,4-dimethylbenzophenone are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-3,4-dimethylbenzophenone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
4’-Azetidinomethyl-3,4-dimethylbenzophenone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-3,4-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidinomethyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: Estimated as C₁₉H₂₁NO (based on structural analysis).
- Synthetic Routes : Likely synthesized via Friedel-Crafts acylation or coupling reactions, with the azetidine group introduced through nucleophilic substitution or reductive amination .
- Applications: Potential use in pharmaceuticals due to azetidine's prevalence in bioactive molecules (e.g., enzyme inhibitors) .
Comparison with Structural Analogs
Structural and Functional Group Differences
The compound is compared to benzophenone derivatives with varying substituents (Table 1):
Key Observations :
Biological Activity
4'-Azetidinomethyl-3,4-dimethylbenzophenone is a synthetic organic compound with the molecular formula C19H21NO. Its unique structure includes an azetidinomethyl group, which distinguishes it from other benzophenone derivatives. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is synthesized through the reaction of 3,4-dimethylbenzophenone with azetidine, typically under elevated temperatures and specific solvent conditions to facilitate the formation of the azetidinomethyl group. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H21NO |
Molecular Weight | 279.38 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is attributed to its interaction with various biomolecular targets. The azetidinomethyl group can modulate the activity of enzymes or receptors, leading to diverse biological effects. Specific pathways remain to be fully elucidated, but preliminary findings suggest potential interactions with cellular signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
- Cytotoxicity : In vitro assays have shown that it can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Case Studies
- Anticancer Properties : A study explored the cytotoxic effects of various benzophenone derivatives on human cancer cell lines. Results indicated that this compound induced apoptosis in a dose-dependent manner .
- Antimicrobial Testing : Research involving the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria showed promising results, suggesting its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzophenone derivatives:
Compound | Biological Activity | Notes |
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4'-Aminomethyl-3,4-dimethylbenzophenone | Moderate antimicrobial | Less potent than the azetidin derivative |
4'-Hydroxymethyl-3,4-dimethylbenzophenone | Antioxidant properties | Lacks significant cytotoxicity |
4'-Methoxymethyl-3,4-dimethylbenzophenone | Weak enzyme inhibition | Limited therapeutic applicability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.